molecular formula C13H14N4O3S B10915986 1-methyl-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid

1-methyl-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10915986
M. Wt: 306.34 g/mol
InChI Key: BJQLEZLHEQVPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-5-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring fused with a benzothiazole moiety

Preparation Methods

The synthesis of 1-METHYL-5-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,5,6,7-tetrahydro-1,3-benzothiazole with a suitable pyrazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures .

Chemical Reactions Analysis

1-METHYL-5-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-METHYL-5-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, which can lead to the discovery of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-METHYL-5-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-METHYL-5-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:

The uniqueness of 1-METHYL-5-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

1-methyl-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C13H14N4O3S/c1-17-10(7(6-14-17)12(19)20)11(18)16-13-15-8-4-2-3-5-9(8)21-13/h6H,2-5H2,1H3,(H,19,20)(H,15,16,18)

InChI Key

BJQLEZLHEQVPKU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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